

"Antibacterial agent 76" chemical structure and properties

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Compound of Interest		
Compound Name:	Antibacterial agent 76	
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Technical Guide: Antibacterial Agent 76

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial agent 76, also identified as compound 9 in seminal research, is a novel synthetic molecule belonging to the 2,4-disubstituted quinazoline class of compounds.[1][2][3][4][5][6][7] [8][9][10][11][12][13][14][15][16][17][18][19] This class of molecules has garnered significant interest within the scientific community for its potential to address the growing challenge of antimicrobial resistance. This technical guide provides a comprehensive overview of the chemical structure and known properties of Antibacterial Agent 76, alongside detailed experimental protocols for the evaluation of its antibacterial and cytotoxic activities. While specific quantitative data for this particular agent is not publicly available, this guide serves as a foundational resource for researchers engaged in the discovery and development of new antibacterial therapies.

Chemical Structure and Properties

Antibacterial Agent 76 is characterized by a quinazoline core, a heterocyclic scaffold known for its diverse pharmacological activities. The precise chemical structure and key physicochemical properties are summarized below.

Chemical Structure:



While a definitive 2D structure diagram from the primary research article is unavailable, the molecular formula provides insight into its atomic composition.

Chemical Properties:

Property	Value	Reference
Molecular Formula	C23H27N3O2S	[1][2]
Molecular Weight	409.54 g/mol	[1][2]
CAS Number	2902561-25-3	[2]
Description	A potent antibacterial agent.	[1][3][4][5][6]

Antibacterial Properties

Compounds of the 2,4-disubstituted quinazoline series have demonstrated significant activity against a range of pathogenic bacteria, particularly Gram-positive organisms.[8] The antibacterial efficacy of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table of Antibacterial Activity (Illustrative)

Specific MIC values for **Antibacterial Agent 76** are not publicly available. The following table is a template illustrating how such data would be presented.

Bacterial Strain	MIC (μg/mL)
Staphylococcus aureus	Data not available
Streptococcus pneumoniae	Data not available
Enterococcus faecalis	Data not available
Escherichia coli	Data not available
Pseudomonas aeruginosa	Data not available



Cytotoxicity Profile

A critical aspect of drug development is the evaluation of a compound's safety profile, including its potential toxicity to human cells. The cytotoxicity of **Antibacterial Agent 76** and its analogs is often assessed against human cell lines, such as the hepatocellular carcinoma cell line HepG2. The half-maximal inhibitory concentration (IC_{50}) or cytotoxic concentration (CC_{50}) is determined to quantify the concentration of the substance needed to inhibit a biological process or component by 50%.

Table of Cytotoxicity Data (Illustrative)

Specific cytotoxicity data for **Antibacterial Agent 76** is not publicly available. The following table is a template illustrating how such data would be presented.

Cell Line	IC ₅₀ / CC ₅₀ (μM)
HepG2	Data not available

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of novel antibacterial agents. These protocols are based on established and widely used techniques in the field.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standardized procedure for determining the in vitro susceptibility of bacteria to antimicrobial agents.

Materials:

- 96-well microtiter plates
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Bacterial strains (e.g., S. aureus, E. coli)



Antibacterial Agent 76

- Positive control antibiotic (e.g., ciprofloxacin)
- Negative control (broth only)
- Spectrophotometer or microplate reader

Procedure:

- Preparation of Bacterial Inoculum:
 - Aseptically pick several colonies of the test bacterium from an agar plate and suspend them in sterile saline.
 - Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
 - Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
- Preparation of Antibacterial Agent Dilutions:
 - Prepare a stock solution of Antibacterial Agent 76 in a suitable solvent (e.g., DMSO).
 - Perform serial two-fold dilutions of the stock solution in CAMHB in the wells of a 96-well plate to achieve a range of desired concentrations.
- Inoculation and Incubation:
 - Add the prepared bacterial inoculum to each well containing the diluted antibacterial agent.
 - Include a positive control well (bacteria and a known antibiotic) and a negative control well (broth only).
 - Seal the plate and incubate at 37°C for 16-20 hours.



- Data Interpretation:
 - After incubation, visually inspect the plates for bacterial growth (turbidity).
 - The MIC is the lowest concentration of the antibacterial agent that completely inhibits visible growth.

Cytotoxicity Assessment using Resazurin Assay

The resazurin assay is a colorimetric method used to measure cell viability. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

Materials:

- 96-well cell culture plates
- · HepG2 cells
- Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
- Antibacterial Agent 76
- Resazurin sodium salt solution
- Phosphate-buffered saline (PBS)
- Fluorescence microplate reader

Procedure:

- Cell Seeding:
 - \circ Seed HepG2 cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 μ L of complete DMEM.
 - Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.



· Compound Treatment:

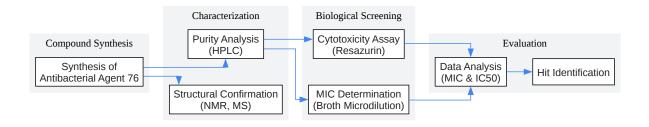
- Prepare serial dilutions of Antibacterial Agent 76 in complete DMEM.
- \circ Remove the old medium from the wells and add 100 μ L of the diluted compound solutions.
- Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).
- Incubate the plate for 24-48 hours.
- Resazurin Addition and Incubation:
 - Prepare a working solution of resazurin in PBS.
 - Add 10 μL of the resazurin solution to each well.
 - Incubate the plate for 2-4 hours at 37°C, protected from light.
- Fluorescence Measurement:
 - Measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability relative to the untreated control.
 - Plot the cell viability against the compound concentration and determine the IC₅₀ value.

Mechanism of Action (Hypothesized)

The precise molecular target and mechanism of action for **Antibacterial Agent 76** have not been fully elucidated in publicly available literature. However, other quinazoline-based antibacterial agents have been reported to interfere with various essential bacterial processes, including cell wall synthesis, DNA replication, and protein synthesis. Further research is required to determine the specific mechanism by which **Antibacterial Agent 76** exerts its antibacterial effects.



Visualizations Experimental Workflow for Antibacterial Screening



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Caption: A logical workflow for the synthesis, characterization, and biological evaluation of novel antibacterial agents.

Conclusion

Antibacterial Agent 76 represents a promising lead compound from the 2,4-disubstituted quinazoline class. While detailed biological data remains proprietary, the information presented in this guide provides a solid foundation for researchers interested in exploring this and related chemical scaffolds. The provided experimental protocols offer standardized methods for the in vitro assessment of antibacterial activity and cytotoxicity, crucial steps in the early stages of antibiotic drug discovery. Further investigation into the mechanism of action and in vivo efficacy of Antibacterial Agent 76 is warranted to fully understand its therapeutic potential.

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